3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
“3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound that is used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .
Molecular Structure Analysis
The molecular formula of this compound is C19H19N3O3S. Unfortunately, the specific molecular structure analysis is not available in the current literature.Physical and Chemical Properties Analysis
The molecular weight of this compound is 369.44. Unfortunately, the specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Disposition and Metabolism in Humans
SB-649868, an orexin 1 and 2 receptor antagonist, demonstrates the complexity of metabolism and disposition pathways in humans. After administration, the substance undergoes extensive metabolism, predominantly via oxidation of the benzofuran ring, leading to various metabolites. Notably, elimination primarily occurs through feces, with urinary excretion playing a minor role. The metabolites identified highlight the drug's metabolic diversity and its extensive transformation in the human body (Renzulli et al., 2011).
Interactions with Biological Systems
The case of chronic parkinsonism in humans after using an illicit drug, primarily composed of MPTP and MPPP, underscores the potential neurotoxicity of certain compounds. The presence of these substances suggests their ability to selectively target and damage cells in the substantia nigra, leading to profound neurological effects (Langston et al., 1983).
Carcinogenic Potential and Dietary Exposure
The formation of macromolecular adducts and the metabolism of heterocyclic amines like MeIQx and PhIP, both carcinogenic, highlight the complex interplay between dietary intake, metabolism, and potential carcinogenic risk. These studies emphasize the relevance of understanding metabolic pathways, especially in the context of dietary exposure to potential carcinogens (Turteltaub et al., 1999; Nagao et al., 1996)(Nagao et al., 1996).
Future Directions
The future directions for this compound could involve further exploration of its use as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.
Properties
IUPAC Name |
3-phenyl-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTGQTLQRZTDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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